molecular formula C21H32N2O4 B248503 1-(4-Methylcyclohexyl)-4-(3,4,5-trimethoxybenzoyl)piperazine

1-(4-Methylcyclohexyl)-4-(3,4,5-trimethoxybenzoyl)piperazine

Cat. No. B248503
M. Wt: 376.5 g/mol
InChI Key: ABLLBZZEEMXDSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylcyclohexyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is commonly referred to as "4-MeO-PCP" and belongs to the class of dissociative anesthetics. In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential therapeutic uses of this compound.

Mechanism of Action

The exact mechanism of action of 1-(4-Methylcyclohexyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is not fully understood. However, it is believed to act as an NMDA receptor antagonist, which means that it blocks the action of the neurotransmitter glutamate at the NMDA receptor. This results in a reduction in the activity of the NMDA receptor, which is thought to be responsible for the compound's therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-Methylcyclohexyl)-4-(3,4,5-trimethoxybenzoyl)piperazine are complex and not fully understood. However, it is believed to have a number of effects on the central nervous system, including reducing the activity of the NMDA receptor, increasing the release of dopamine and serotonin, and modulating the activity of other neurotransmitter systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-Methylcyclohexyl)-4-(3,4,5-trimethoxybenzoyl)piperazine in lab experiments is its potential therapeutic applications. This compound has been shown to have a number of potential uses, including as an antidepressant, anxiolytic, and analgesic agent. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is the complexity of its synthesis, which can make it difficult to obtain in large quantities. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to design effective experiments.

Future Directions

There are a number of future directions for research on 1-(4-Methylcyclohexyl)-4-(3,4,5-trimethoxybenzoyl)piperazine. Some of the most promising areas of research include:
1. Further exploration of the compound's potential therapeutic applications, including its use as an antidepressant, anxiolytic, and analgesic agent.
2. Investigation of the compound's potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Development of new synthesis methods that are more efficient and cost-effective.
4. Exploration of the compound's mechanism of action, including its effects on other neurotransmitter systems.
5. Investigation of the compound's potential for abuse and addiction.
Conclusion:
1-(4-Methylcyclohexyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is a complex chemical compound that has been widely studied for its potential therapeutic applications. Although the exact mechanism of action of this compound is not fully understood, it has been shown to have a number of potential uses, including as an antidepressant, anxiolytic, and analgesic agent. There are a number of future directions for research on this compound, including further exploration of its potential therapeutic applications, investigation of its mechanism of action, and development of new synthesis methods.

Synthesis Methods

The synthesis of 1-(4-Methylcyclohexyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is a complex process that involves several steps. The most common method of synthesis involves the reaction of piperazine with 3,4,5-trimethoxybenzoyl chloride followed by the addition of 4-methylcyclohexanone. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified through a series of extraction and recrystallization steps.

Scientific Research Applications

1-(4-Methylcyclohexyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been the subject of numerous scientific studies due to its potential therapeutic applications. Some of the most promising areas of research include its potential use as an antidepressant, anxiolytic, and analgesic agent. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

1-(4-Methylcyclohexyl)-4-(3,4,5-trimethoxybenzoyl)piperazine

Molecular Formula

C21H32N2O4

Molecular Weight

376.5 g/mol

IUPAC Name

[4-(4-methylcyclohexyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C21H32N2O4/c1-15-5-7-17(8-6-15)22-9-11-23(12-10-22)21(24)16-13-18(25-2)20(27-4)19(14-16)26-3/h13-15,17H,5-12H2,1-4H3

InChI Key

ABLLBZZEEMXDSI-UHFFFAOYSA-N

SMILES

CC1CCC(CC1)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CC1CCC(CC1)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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